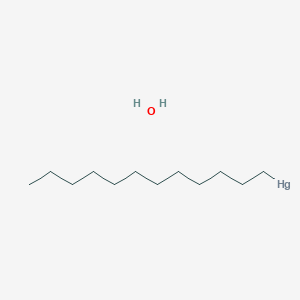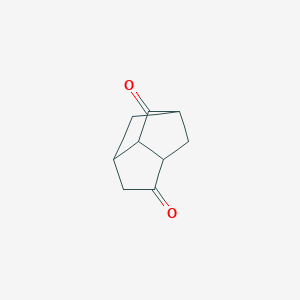![molecular formula C4H8O2 B14611584 [(2R,3R)-3-methyloxiran-2-yl]methanol CAS No. 58845-50-4](/img/structure/B14611584.png)
[(2R,3R)-3-methyloxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R)-3-methyloxiran-2-yl]methanol is an organic compound that features an oxirane (epoxide) ring and a hydroxyl group. This compound is chiral, meaning it has non-superimposable mirror images, and is often used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method to synthesize [(2R,3R)-3-methyloxiran-2-yl]methanol involves the epoxidation of alkenes. This process typically uses peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform, ether, acetone, or dioxane . The reaction proceeds through a concerted mechanism, forming a four-membered transition state and resulting in the oxirane ring.
Industrial Production Methods
Industrial production of this compound often involves similar epoxidation processes but on a larger scale. The use of stable and less hazardous peroxycarboxylic acids, such as magnesium monoperoxyphthalate (MMPP), is preferred due to safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R)-3-methyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different products depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻) are typically employed.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Vicinal diols.
Substitution: Various substituted alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
[(2R,3R)-3-methyloxiran-2-yl]methanol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Employed in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of [(2R,3R)-3-methyloxiran-2-yl]methanol primarily involves its reactivity due to the strained oxirane ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via either an SN2 mechanism, where the nucleophile attacks the less hindered carbon, or an acid-catalyzed mechanism, where protonation of the epoxide oxygen increases its electrophilicity .
Vergleich Mit ähnlichen Verbindungen
[(2R,3R)-3-methyloxiran-2-yl]methanol can be compared with other epoxides and alcohols:
Similar Compounds: (2R,3S)-3-methyloxiran-2-yl]methanol, (2S,3R)-3-methyloxiran-2-yl]methanol, and (2S,3S)-3-methyloxiran-2-yl]methanol.
Eigenschaften
CAS-Nummer |
58845-50-4 |
|---|---|
Molekularformel |
C4H8O2 |
Molekulargewicht |
88.11 g/mol |
IUPAC-Name |
[(2R,3R)-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
QQHZNUPEBVRUFO-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](O1)CO |
Kanonische SMILES |
CC1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



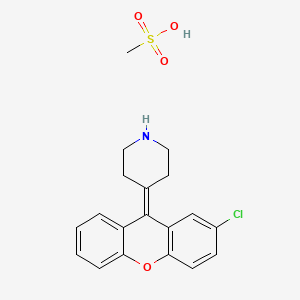
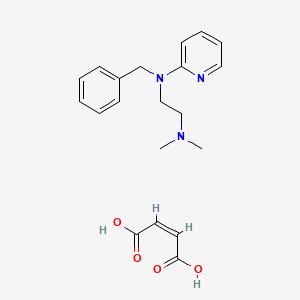
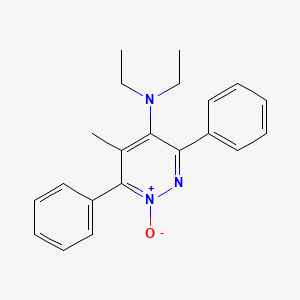
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)

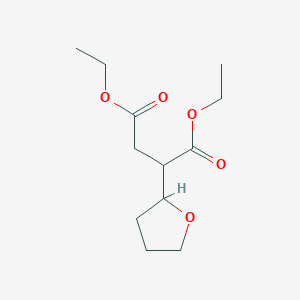
![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)

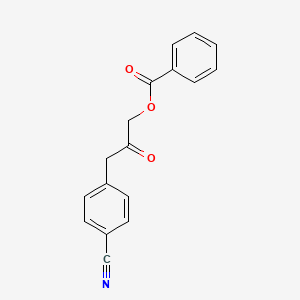
![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
